1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole
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Overview
Description
This compound is likely an organic molecule that contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms. The “1-(4-Fluorophenyl)” part suggests that a fluorophenyl group is attached to the first position of the pyrazole ring . The “3-hydroxy” part indicates that a hydroxyl group (-OH) is attached to the third position of the pyrazole ring .
Molecular Structure Analysis
The molecular structure of similar compounds often involves a planar pyrazole ring with various substituents. The exact structure would depend on the specific positions and orientations of the fluorophenyl and hydroxy groups .Chemical Reactions Analysis
Pyrazoles can participate in various chemical reactions, especially those involving the nitrogen atoms or any substituents. For example, they can undergo protodeboronation, a reaction that involves the removal of a boron group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. For example, similar compounds have been described as white to light yellow crystal powders .Scientific Research Applications
Organic Synthesis
The compound is used in organic synthesis . It acts as a ligand and forms a coordination complex, diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II), by reacting with palladium(II) acetate .
Coordination Complex Formation
It forms a coordination complex, diacetato-2-O-bis[(S)-1-(4-fluorophenyl)ethylamine-N]palladium(II), by reacting with palladium(II) acetate . This suggests its potential use in the field of inorganic chemistry.
Fluorinated Pyrazole Synthesis
A new fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, was successfully synthesized via a two-step reaction . The synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation .
Biochemical and Physiological Effects
Potassium trifluoro[(4-fluorophenyl)methyl]boranuide (KFMB), a boron-containing compound, has been shown to have a number of biochemical and physiological effects. This suggests potential applications in biochemistry and physiology.
Carcinogenicity Studies
Interaction with Mitochondrial Bioenergetics
A study investigated the impact of perfluidone, a fluorinated arylalkylsulphonamide, on mitochondrial bioenergetics in rats. The findings reveal that exposure to perfluidone induced several dose-dependent features in isolated liver mitochondria.
Applications in Medical Imaging
Fluorine-18-labeled estrogens were prepared using displacement reactions with reactive trifluoromethane sulfonate precursors and F-18 fluoride ion. These fluoroestrogens demonstrated high affinity for the estrogen receptor and exhibited high selectivity uptake by target tissues.
Anti-Breast Cancer Activity
Molecular docking study showed that the binding affinity of the synthesized compound to human estrogen alpha receptor (ERα) was close to 4-OHT as a native ligand . This suggests potential applications in the development of anti-breast cancer drugs.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-fluorophenyl)-1H-pyrazol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-7-1-3-8(4-2-7)12-6-5-9(13)11-12/h1-6H,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVGVTMSAQXJML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)N2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50622231 |
Source
|
Record name | 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-hydroxy-1H-pyrazole | |
CAS RN |
939044-47-0 |
Source
|
Record name | 1-(4-Fluorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50622231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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